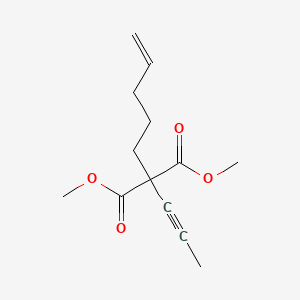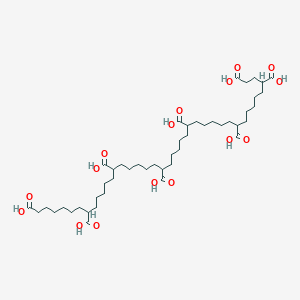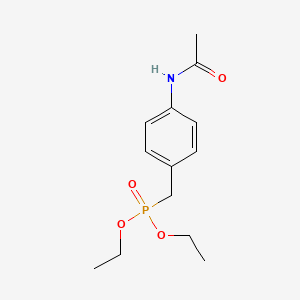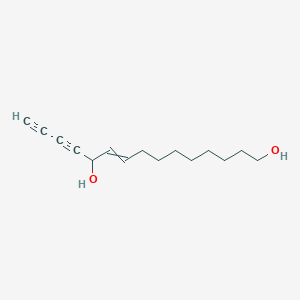![molecular formula C25H53NO3 B14292732 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine CAS No. 126890-72-0](/img/structure/B14292732.png)
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is a chemical compound known for its unique structure and properties It is an organic compound that contains an amine group attached to a complex alkyl chain with multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-heptylundecanol with ethylene oxide to form the corresponding ethoxylated alcohol. This intermediate is then further reacted with 3-chloropropylamine under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane properties and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(6-chlorohexyloxy)ethoxy)ethanamine: This compound has a similar structure but contains a chloro group, which imparts different reactivity and properties.
1-Propanamine, 3-[2-[2-[(2-heptylundecyl)oxy]ethoxy]ethoxy]: This compound is structurally similar but may have different applications and reactivity.
Uniqueness
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is unique due to its specific combination of functional groups and alkyl chain length. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
126890-72-0 |
|---|---|
Formule moléculaire |
C25H53NO3 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
3-[2-[2-(2-heptylundecoxy)ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO3/c1-3-5-7-9-10-12-14-17-25(16-13-11-8-6-4-2)24-29-23-22-28-21-20-27-19-15-18-26/h25H,3-24,26H2,1-2H3 |
Clé InChI |
JEIQHFDFIILMCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)COCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)

![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
